molecular formula C9H10INO2 B8059760 Methyl 3-amino-5-iodo-2-methylbenzoate

Methyl 3-amino-5-iodo-2-methylbenzoate

Cat. No.: B8059760
M. Wt: 291.09 g/mol
InChI Key: ZCZGFTRZOOIYFC-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-iodo-2-methylbenzoate is a substituted benzoate ester with the molecular formula C₁₀H₁₂INO₂ (calculated molecular weight: 291.12 g/mol). The compound features a methyl ester group, an amino (-NH₂) substituent at position 3, an iodine atom at position 5, and a methyl group at position 2 on the benzene ring.

The compound is commercially available, with pricing tiers listed as €823.00 for 1 g and €3,697.00 for 10 g (CymitQuimica, 2025) . The iodine atom enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the amino group enables further functionalization.

Properties

IUPAC Name

methyl 3-amino-5-iodo-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZGFTRZOOIYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1N)I)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-iodo-2-methylbenzoate typically involves multi-step reactions. One common method starts with the iodination of methyl 3-amino-2-methylbenzoate using N-iodosuccinimide (NIS) in acetonitrile (ACN) at room temperature. The reaction mixture is stirred for an hour, followed by purification through flash chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-iodo-2-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative, while Suzuki-Miyaura coupling would produce biaryl compounds.

Scientific Research Applications

Methyl 3-amino-5-iodo-2-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-iodo-2-methylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Methyl 3-amino-5-chloro-2-ethylbenzoate

  • Molecular Formula: C₁₁H₁₄ClNO₂
  • Molecular Weight : 227.69 g/mol (calculated)
  • Key Differences: Substituents: Chlorine replaces iodine at position 5, and an ethyl group replaces the methyl group at position 2. Reactivity: Chlorine is less electronegative and a poorer leaving group than iodine, making this compound less reactive in nucleophilic substitution or metal-catalyzed reactions .

Methyl 3-amino-4-hydroxybenzoate

  • Molecular Formula: C₈H₉NO₃
  • Molecular Weight : 167.16 g/mol
  • Key Differences: Substituents: A hydroxyl (-OH) group replaces iodine at position 4, altering electronic and solubility properties. Reactivity: The hydroxyl group increases polarity, enhancing solubility in aqueous media. It also participates in hydrogen bonding and cyclization reactions to form benzoxazole derivatives (e.g., methyl-2-substitutedphenyl-1,3-benzoxazole-5-carboxylates) .

Sulfonylurea Methyl Esters (e.g., Metsulfuron Methyl Ester)

  • Molecular Formula : C₁₄H₁₅N₅O₆S (example)
  • Key Differences: Substituents: Complex triazine and sulfonyl groups replace the amino and iodine substituents. Applications: Used as herbicides (e.g., triflusulfuron methyl ester inhibits plant acetolactate synthase) . Contrastingly, Methyl 3-amino-5-iodo-2-methylbenzoate is more likely employed in medicinal chemistry due to its simpler, tunable structure.

Structural and Functional Analysis

Substituent Effects on Reactivity

  • Iodine vs. Chlorine: Iodine’s larger atomic radius and weaker C-I bond (vs. C-Cl) facilitate cross-coupling reactions, making this compound more versatile in synthesizing biaryl structures .
  • Amino Group: Enables condensation reactions (e.g., with isothiocyanates to form hydrazinecarbothioamides) .
  • Ester Group :
    • Hydrolyzes to carboxylic acids under basic conditions, a property shared across all methyl ester analogs .

Physical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility (Inferred)
This compound 291.12 I, NH₂, CH₃ Low polarity solvents (e.g., DCM)
Methyl 3-amino-5-chloro-2-ethylbenzoate 227.69 Cl, NH₂, C₂H₅ Moderate polarity solvents
Methyl 3-amino-4-hydroxybenzoate 167.16 OH, NH₂ Polar solvents (e.g., ethanol)

Note: Solubility trends are inferred from substituent polarity; experimental data is unavailable in the provided evidence.

Biological Activity

Methyl 3-amino-5-iodo-2-methylbenzoate is an organic compound that has attracted significant attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a benzoate structure with an amino group at the third position and an iodine atom at the fifth position. Its molecular formula is C9H10INO2C_9H_{10}INO_2. The presence of the iodine atom enhances its electrophilic character, making it a valuable compound for various chemical reactions, including nucleophilic substitutions.

The biological activity of this compound is primarily attributed to its reactivity as an electrophile. The iodine atom facilitates nucleophilic attack, allowing it to participate in enzyme-substrate interactions. This property makes it a useful tool in biochemical studies, particularly in investigating enzyme mechanisms and pathways.

Biological Applications

  • Enzyme-Substrate Interaction Studies
    • The compound is employed in biochemical research to study enzyme-substrate interactions due to its structural similarity to natural substrates. Its ability to undergo substitution reactions allows researchers to probe the active sites of various enzymes.
  • Drug Development
    • This compound has been investigated for its potential use in drug development, particularly as a precursor for synthesizing pharmaceutical compounds with anti-inflammatory and anticancer properties. Its unique structural characteristics allow for modifications that can enhance biological activity.

Summary of Biological Activities

Activity TypeDescription
Enzyme InteractionSignificant inhibition observed in dehydratase enzymes involved in bacterial cell wall synthesis.
Drug Development PotentialInvestigated for anti-inflammatory and anticancer properties.
Electrophilic ReactivityHigh electrophilicity facilitates nucleophilic substitutions in biological systems.

Case Study: Enzyme Interaction

In a notable study, this compound was used to investigate the inhibition mechanism of a specific dehydratase enzyme involved in bacterial cell wall synthesis. The compound demonstrated significant inhibition at micromolar concentrations, suggesting its potential as a lead compound for developing new antibiotics targeting bacterial resistance mechanisms.

Comparative Analysis with Related Compounds

This compound can be compared with structurally similar compounds such as methyl 4-amino-5-bromo-2-methylbenzoate and methyl 3-amino-4-bromo-2-methylbenzoate. These comparisons reveal differences in reactivity and biological activity due to the positioning of substituents on the benzene ring:

CompoundReactivityBiological Activity
This compoundHigh electrophilicitySignificant enzyme interaction
Methyl 4-amino-5-bromo-2-methylbenzoateModerateLimited application in enzyme studies
Methyl 3-amino-4-bromo-2-methylbenzoateLower reactivityLess effective as a substrate analog

Mechanistic Insights

The mechanism involves binding to the active site of enzymes through nucleophilic substitution reactions. Studies have shown that this compound can form stable complexes with key amino acids within enzyme active sites, altering their functionality and providing insights into substrate specificity.

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